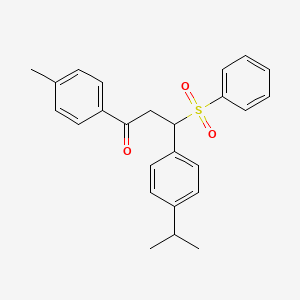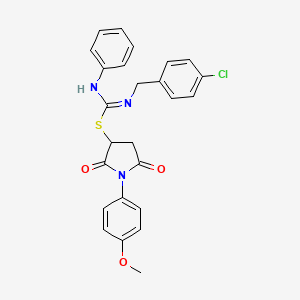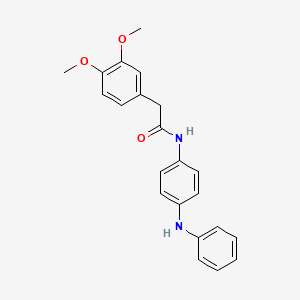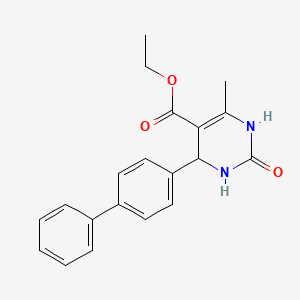
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-isopropylphenyl)-1-(4-methylphenyl)-3-(phenylsulfonyl)-1-propanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as IPPP and is a ketone derivative of benzene. It has a molecular formula of C24H24O3S and a molecular weight of 400.52 g/mol.
Mécanisme D'action
The mechanism of action of IPPP is not well understood. However, it is believed to work by inhibiting certain enzymes in the body, leading to changes in cellular processes.
Biochemical and physiological effects:
IPPP has been found to have a range of biochemical and physiological effects. It has been shown to have anti-inflammatory and antioxidant properties, as well as the ability to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using IPPP in lab experiments include its high yield synthesis, its potential applications in a wide range of research areas, and its relatively low cost. However, the limitations of using IPPP include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
1. Further studies are needed to fully understand the mechanism of action of IPPP.
2. The potential applications of IPPP as a photosensitizer in photodynamic therapy should be explored further.
3. The use of IPPP as a fluorescent probe for the detection of certain molecules in biological systems should be investigated.
4. The potential applications of IPPP as a ligand in coordination chemistry should be explored further.
5. The toxicity of IPPP should be further investigated to determine its safety for use in scientific research.
Méthodes De Synthèse
The synthesis of IPPP involves the reaction of acetone, 4-isopropylbenzaldehyde, 4-methylbenzaldehyde, and phenylsulfonyl chloride in the presence of a base catalyst. The reaction takes place under mild conditions and results in the formation of IPPP with a high yield.
Applications De Recherche Scientifique
IPPP has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of uses, including:
1. As a reagent in organic synthesis: IPPP can be used as a reagent in organic synthesis to form new compounds.
2. As a fluorescent probe: IPPP has been used as a fluorescent probe to detect the presence of certain molecules in biological systems.
3. As a photosensitizer: IPPP has been found to have potential applications as a photosensitizer in photodynamic therapy.
4. As a ligand: IPPP can be used as a ligand in coordination chemistry to form metal complexes.
Propriétés
IUPAC Name |
3-(benzenesulfonyl)-1-(4-methylphenyl)-3-(4-propan-2-ylphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O3S/c1-18(2)20-13-15-22(16-14-20)25(29(27,28)23-7-5-4-6-8-23)17-24(26)21-11-9-19(3)10-12-21/h4-16,18,25H,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMMYCSVFJFIHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CC(C2=CC=C(C=C2)C(C)C)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylphenyl)-3-(phenylsulfonyl)-3-[4-(propan-2-yl)phenyl]propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B4959531.png)
![[3-acetyl-2-(4-chlorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]acetic acid](/img/structure/B4959533.png)
![N-(2,4-dimethoxyphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4959541.png)
![2-(3-bromobenzyl)-1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine](/img/structure/B4959549.png)
![N-{4-[(4-tert-butylbenzoyl)amino]phenyl}-4-cyano-2-fluorobenzamide](/img/structure/B4959558.png)

![1-{2-[4-(2-methoxyphenoxy)butoxy]phenyl}ethanone](/img/structure/B4959571.png)
![5-{[(3,5-dimethoxyphenyl)amino]methylene}-1-(4-fluorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4959578.png)

![3-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B4959590.png)

![2-[(2,6-dimethylphenyl)amino]-2-oxoethyl dimethyldithiocarbamate](/img/structure/B4959596.png)

